1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone
Overview
Description
The compound “1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone” is an organic compound. It contains a ketone functional group attached to a phenyl ring, which is further substituted with two benzyloxy groups at the 2nd and 4th positions and an isopropyl group at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl ring with benzyloxy and isopropyl groups. The ketone group could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The compound has a phenyl ring which is a planar, cyclic and aromatic. The benzyloxy groups are electron-donating groups, which can have a significant effect on the chemical behavior of the molecule .Chemical Reactions Analysis
The compound contains a ketone group, which is a common site for nucleophilic addition reactions. The benzyloxy groups might undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid under room temperature with a relatively high boiling point due to the presence of aromatic rings .Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Isoxazoles: A strategy for synthesizing a series of new isoxazoles involves the preparation of bis(o-haloaryl)ethanones, highlighting a method potentially applicable to derivatives like "1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone" for synthesizing heterocyclic compounds with potential pharmacological activities (Olivera et al., 2000).
Material Science
- Polymerization Catalysts: The synthesis and characterization of aluminum complexes of triaza ligands demonstrate their application as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting that compounds with related structural motifs could serve as ligands or catalyst components in polymer synthesis (Bakthavachalam & Reddy, 2013).
Supramolecular Chemistry
- Crystal Engineering: The study on crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules demonstrates the potential of aromatic compounds in forming structured, crystalline materials with specific properties (Arora & Pedireddi, 2003).
Photocatalysis and Photochemistry
- Photochemical Studies: Investigations into the photochemistry of lignin model dimers, like the study of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, offer insights into the behavior of aromatic ketones under light irradiation, relevant for understanding the photostability and reactivity of related compounds (Castellan et al., 1990).
Chemical Modification and Functionalization
- Functionalization of Aromatics: The development of methods for the synthesis of functional aromatic multisulfonyl chlorides, including acetophenone derivatives, underscores the versatility of aromatic ketones in chemical synthesis and modification for producing advanced materials and intermediates (Percec et al., 2001).
properties
IUPAC Name |
1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQJELUJMDJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647249 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone | |
CAS RN |
747414-18-2 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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